molecular formula C24H27N3O2 B12185058 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one

Cat. No.: B12185058
M. Wt: 389.5 g/mol
InChI Key: RXRMKLFBRYULSQ-UHFFFAOYSA-N
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Description

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The indole derivative is then benzylated to introduce the benzyl group.

Next, the benzylated indole is reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-indole conjugate. Finally, the resulting compound is acylated with 2-methylpropanoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one: shares similarities with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperazine moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

1-[4-(1-benzylindole-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C24H27N3O2/c1-18(2)23(28)25-12-14-26(15-13-25)24(29)22-16-20-10-6-7-11-21(20)27(22)17-19-8-4-3-5-9-19/h3-11,16,18H,12-15,17H2,1-2H3

InChI Key

RXRMKLFBRYULSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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